4-Cyanoisonipecotic acid hcl
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Overview
Description
4-Cyanoisonipecotic acid hydrochloride is a chemical compound that features a cyano group (-CN) attached to the fourth position of the isonipecotic acid structure. Isonipecotic acid itself is a piperidine derivative, specifically a piperidine-4-carboxylic acid. The hydrochloride form is often used to enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanoisonipecotic acid hydrochloride typically involves the cyanoacetylation of isonipecotic acid. This process can be carried out by reacting isonipecotic acid with cyanoacetic acid under acidic conditions. The reaction is usually facilitated by a catalyst such as hydrochloric acid, which helps in the formation of the cyano group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-Cyanoisonipecotic acid hydrochloride may involve large-scale batch reactions. The process starts with the preparation of isonipecotic acid, followed by its reaction with cyanoacetic acid in the presence of a suitable catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Cyanoisonipecotic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxo derivatives of 4-Cyanoisonipecotic acid.
Reduction: 4-Aminoisonipecotic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanoisonipecotic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Cyanoisonipecotic acid hydrochloride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine-4-carboxylic acid without the cyano group.
4-Aminoisonipecotic acid: A derivative where the cyano group is replaced with an amino group.
Piperidine derivatives: Various compounds with modifications on the piperidine ring.
Uniqueness
4-Cyanoisonipecotic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the cyano functionality is required.
Properties
IUPAC Name |
4-cyanopiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-5-7(6(10)11)1-3-9-4-2-7;/h9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFWIFXIWETAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-37-3 |
Source
|
Record name | 4-cyanopiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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